Bis(4-methoxyphenyl) furan-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl) furan-2,4-dicarboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a furan ring, which is further substituted with two carboxylate groups at positions 2 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) furan-2,4-dicarboxylate typically involves the esterification of furan-2,4-dicarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of bio-based solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methoxyphenyl) furan-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxyphenyl) furan-2,4-dicarboxylate has several scientific research applications, including:
Materials Science: Used as a monomer in the synthesis of bio-based polymers and resins with enhanced thermal and mechanical properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Industrial Applications: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of bis(4-methoxyphenyl) furan-2,4-dicarboxylate in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s furan ring and methoxyphenyl groups enable it to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-methoxyphenyl) furan-2,5-dicarboxylate
- Bis(4-methoxyphenyl) furan-2,5-dicarboxylate
- Bis(4-methoxyphenyl) furan-3,4-dicarboxylate
Uniqueness
Bis(4-methoxyphenyl) furan-2,4-dicarboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This compound exhibits higher thermal stability and enhanced reactivity compared to its analogs, making it a valuable candidate for various applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
57467-49-9 |
---|---|
Molekularformel |
C20H16O7 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl) furan-2,4-dicarboxylate |
InChI |
InChI=1S/C20H16O7/c1-23-14-3-7-16(8-4-14)26-19(21)13-11-18(25-12-13)20(22)27-17-9-5-15(24-2)6-10-17/h3-12H,1-2H3 |
InChI-Schlüssel |
VZJZQJXIMUUSSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CO2)C(=O)OC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.